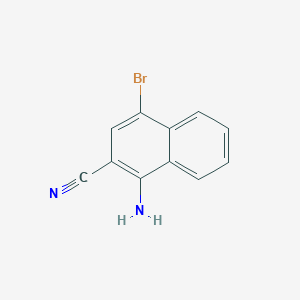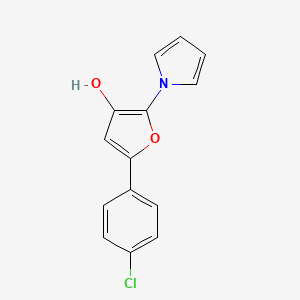
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol, also known as 4-chlorophenyl pyrrolidine-3-carboxylic acid, is a synthetic compound that has been studied for its potential applications in scientific research. It is an important intermediate in the synthesis of several pharmaceuticals, including the anti-inflammatory drug naproxen. It is also used as an intermediate for the synthesis of other drugs, such as the anticonvulsant drug phenytoin and the antifungal drug ketoconazole. In addition, it has been studied for its potential applications in catalysis and in the synthesis of other organic compounds.
Applications De Recherche Scientifique
Microwave Assisted Synthesis and Biological Evaluation
Research by Ravula et al. (2016) on novel pyrazoline derivatives, which include similar structural motifs, highlights the use of microwave-assisted synthesis for creating compounds with potential anti-inflammatory and antibacterial activities. This study emphasizes the efficiency and environmental benefits of microwave irradiation in organic synthesis, offering insights into the synthesis and biological applications of structurally related compounds (Ravula et al., 2016).
Synthetic Routes to Polyhydroxyindolizidines
Izquierdo et al. (1999) explored the synthesis of 4-Octulose derivatives as intermediates in creating polyhydroxyindolizidines, showcasing an innovative approach to complex organic molecules that have significance in medicinal chemistry. This research demonstrates the synthetic versatility of furan derivatives, potentially applicable to "5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol" for the development of therapeutic agents (Izquierdo et al., 1999).
Antiviral Activity of Heterocyclic Systems
The study by Hashem et al. (2007) on converting furanones into various heterocyclic systems and evaluating their antiviral activity against viruses such as HAV and HSV-1 underlines the potential of furan derivatives in antiviral drug discovery. This work suggests the possibility of exploring "5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol" for antiviral applications (Hashem et al., 2007).
Chlorophyll Derivatives for Optical Applications
Yamamoto and Tamiaki (2015) synthesized chlorophyll derivatives appending a pyridyl group, investigating their optical properties and protonation. This research provides a foundation for the application of furan and pyrrol derivatives in the development of optoelectronic materials, indicating potential research directions for compounds like "5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol" in the field of materials science (Yamamoto & Tamiaki, 2015).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-pyrrol-1-ylfuran-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-11-5-3-10(4-6-11)13-9-12(17)14(18-13)16-7-1-2-8-16/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQORKULRCLEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(O2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate](/img/structure/B2887500.png)
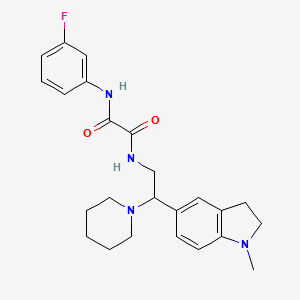
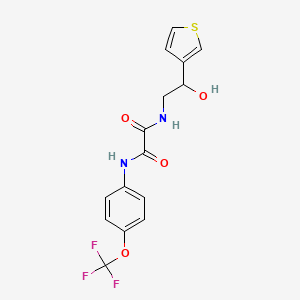
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2887504.png)
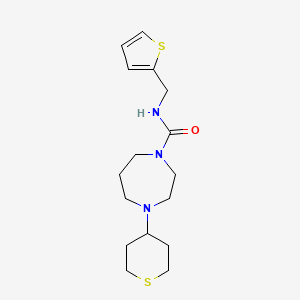
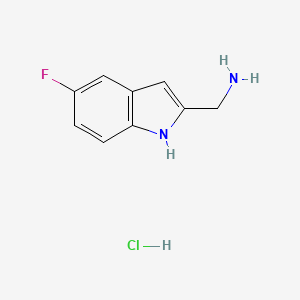
![4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride](/img/structure/B2887509.png)
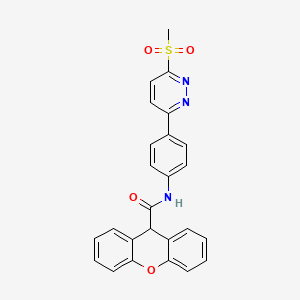
![N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2887512.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2887515.png)

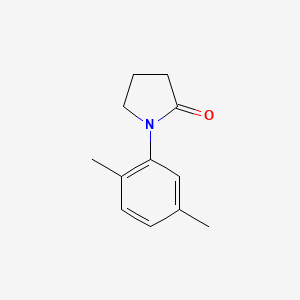
![3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2887520.png)
